An In-depth Technical Guide to 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 442531-33-1)
An In-depth Technical Guide to 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 442531-33-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a key heterocyclic building block of significant interest in medicinal chemistry. Its strategic functionalization, featuring a reactive chloromethyl group and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrido[1,2-a]pyrimidin-4-one core is a recognized privileged scaffold, present in several biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, its physicochemical properties, core reactivity profile, and step-by-step experimental protocols for its synthesis and subsequent derivatization. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a crystalline solid at room temperature. The molecule incorporates a fused bicyclic heteroaromatic system, which imparts a degree of rigidity and planarity. The electron-withdrawing nature of the pyrimidinone ring and the halogen substituents significantly influences the molecule's reactivity and electronic properties.
| Property | Value | Source |
| CAS Number | 442531-33-1 | [5] |
| Molecular Formula | C₉H₆BrClN₂O | [6] |
| Molecular Weight | 273.52 g/mol | [Calculated] |
| Canonical SMILES | C1=CC2=NC(=CC(=O)N2C=C1Br)CCl | [6] |
| InChIKey | HKULCEKJGGNDSO-UHFFFAOYSA-N | [6] |
| Appearance | White to off-white crystalline solid (Expected) | N/A |
| Melting Point | Not reported (Expected >150 °C) | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [7] |
| XlogP (Predicted) | 0.9 | [6] |
Synthesis Pathway and Experimental Protocol
The most direct and effective synthesis of the 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold involves a cyclocondensation reaction between a 2-aminopyridine derivative and an appropriate β-keto ester.[8] This approach strategically installs the chloromethyl group at the C2 position during the formation of the heterocyclic core.
Synthetic Scheme
The synthesis of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3 ) is achieved via the acid-catalyzed cyclocondensation of 2-amino-4-bromopyridine (1 ) with ethyl 4-chloroacetoacetate (2 ). Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation, promoting the requisite dehydration and cyclization steps.
Caption: Synthetic route to the target compound.
Causality Behind Experimental Choices
-
Starting Materials: 2-Amino-4-bromopyridine is selected to introduce the bromo-substituent at the desired C7 position of the final product.[4][9] Ethyl 4-chloroacetoacetate serves as the crucial three-carbon electrophilic partner, directly providing the C2-chloromethyl and C4-carbonyl functionalities of the pyrimidinone ring.[8]
-
Catalyst and Solvent: Polyphosphoric acid (PPA) is an excellent choice for this type of condensation. It acts as both a Brønsted acid catalyst to activate the carbonyl group of the ester and as a powerful dehydrating agent, driving the cyclization equilibrium toward the product. Its high viscosity and ability to dissolve the reactants at elevated temperatures make it a suitable reaction medium.[8]
-
Temperature: The reaction requires heating to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. A temperature range of 80-100 °C is typically sufficient to promote the reaction at a reasonable rate without causing significant decomposition.
Step-by-Step Synthesis Protocol
Materials:
-
2-Amino-4-bromopyridine (1 ) (1.0 eq)
-
Ethyl 4-chloroacetoacetate (2 ) (1.1 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of 1 )
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, carefully add polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 50-60 °C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, add 2-amino-4-bromopyridine (1 ) in portions. Allow it to dissolve completely.
-
Slowly add ethyl 4-chloroacetoacetate (2 ) dropwise to the reaction mixture. An exotherm may be observed; maintain the addition rate to keep the internal temperature below 80 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc solvent system).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to about 60-70 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing a large volume of vigorously stirred ice water.
-
Neutralization: A precipitate should form. While stirring, slowly add saturated NaHCO₃ solution to the aqueous slurry until the pH is neutral (pH 7-8).
-
Extraction: Filter the resulting solid and wash it with cold water. Alternatively, if the product is not easily filtered, transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Reactivity Profile and Derivatization Potential
The synthetic utility of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one stems from its two distinct reactive sites: the electrophilic chloromethyl group at C2 and the bromine atom at C7.
Caption: Key reactivity sites of the title compound.
Nucleophilic Substitution at the C2-Chloromethyl Group
The primary and most facile reaction of this molecule is the Sₙ2 displacement of the chloride ion from the C2-chloromethyl group. The electron-withdrawing character of the pyridopyrimidinone ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[7]
3.1.1. Reaction with Amine Nucleophiles (N-Alkylation)
This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
Experimental Protocol (General):
-
Dissolve 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to act as an acid scavenger.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product via standard chromatographic techniques.
3.1.2. Reaction with Thiol Nucleophiles (S-Alkylation)
The reaction with thiols or thiolate anions proceeds rapidly to form thioether linkages. This is a highly efficient coupling method used to link the scaffold to cysteine-containing peptides or other sulfur-based functionalities.
Experimental Protocol (General):
-
Dissolve the desired thiol (1.1 eq) in DMF or THF.
-
Add a base such as potassium carbonate or sodium hydride (NaH) to generate the thiolate anion in situ.
-
Add a solution of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in the same solvent.
-
Stir at room temperature for 1-4 hours. The reaction is typically rapid.
-
Quench the reaction with water and extract the product.
-
Purify as required.
3.1.3. Reaction with Oxygen Nucleophiles (O-Alkylation)
Alcohols and phenols can be used as nucleophiles to form ether linkages, though they generally require stronger basic conditions to deprotonate the hydroxyl group compared to amines or thiols.
Experimental Protocol (General):
-
In an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.1 eq).
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C to form the alkoxide or phenoxide.
-
After gas evolution ceases, add a solution of 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution and extract the product.
-
Purify as required.
Cross-Coupling Reactions at the C7-Bromo Position
The bromine atom at the C7 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly expanding the accessible chemical space. These reactions are typically performed after the desired functionalization at the C2-chloromethyl position.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, offering an alternative route to functionalize the C7 position with nitrogen-based substituents.
Safety and Handling
Hazard Assessment:
-
Acute Toxicity: While specific data is unavailable, as a halogenated heterocyclic compound, it should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It is likely to be a skin and eye irritant.
-
Sensitization: The potential for respiratory or skin sensitization is unknown.
-
Reactivity Hazards: The chloromethyl group makes this compound a reactive alkylating agent. It should be considered a potential mutagen and handled with appropriate care.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases, oxidizing agents, and nucleophiles.
Conclusion
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a high-value, versatile intermediate for the synthesis of novel compounds, particularly in the field of drug discovery. The synthetic route via cyclocondensation of 2-amino-4-bromopyridine and ethyl 4-chloroacetoacetate provides a direct and efficient method for its preparation. Its dual reactivity, allowing for sequential or orthogonal functionalization at the C2-chloromethyl and C7-bromo positions, offers medicinal chemists a powerful tool to generate diverse libraries of compounds based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold. Understanding the synthesis, reactivity, and handling requirements detailed in this guide will facilitate its effective and safe application in research and development programs.
References
-
PrepChem.com. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
- Google Patents.
-
PubChemLite. 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]
- Google Patents.
-
Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1929. [Link]
- Google Patents.
- Google Patents.
-
Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
Common Organic Chemistry. N-Chlorosuccinimide (NCS). [Link]
-
PubChemLite. 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]
-
American Elements. 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
-
LookChem. 7-bromo 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
-
Kumar, A., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
- Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
ResearchGate. Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). [Link]
-
Ilango, K., & Arunkumar, S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]
-
Wikipedia. N-Chlorosuccinimide. [Link]
- Google Patents. A kind of preparation method of 4 chlorine 7H pyrrolo-es [2,3 d] pyrimidines.
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Hoffman Fine Chemicals. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
I. C. F. R. Ferreira, et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4105. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
Sources
- 1. PubChemLite - 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one (C8H4BrClN2O) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-アミノ-4-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 442531-33-1 [chemicalbook.com]
- 6. PubChemLite - 7-bromo-2-(chloromethyl)-4h-pyrido[1,2-a]pyrimidin-4-one (C9H6BrClN2O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
